Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-(4-aminophenyl)-1H-pyrazole-1-carboxylate

Synthetic Methodology Heterogeneous Catalysis Intermediate Purity

tert-Butyl 4-(4-aminophenyl)-1H-pyrazole-1-carboxylate (CAS 209959-26-2, MF: C₁₄H₁₇N₃O₂, MW: 259.30 g/mol) is a bifunctional heterocyclic building block belonging to the N-Boc-protected 4-arylpyrazole class. Its architecture combines three chemically orthogonal features within a single low-molecular-weight scaffold: a Boc-protected pyrazole N1 position, a free primary aniline at the para position of the 4-phenyl ring, and an unsubstituted pyrazole C3/C5 perimeter suitable for further elaboration.

Molecular Formula C14H17N3O2
Molecular Weight 259.3 g/mol
CAS No. 209959-26-2
Cat. No. B1472573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-aminophenyl)-1H-pyrazole-1-carboxylate
CAS209959-26-2
Molecular FormulaC14H17N3O2
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C=N1)C2=CC=C(C=C2)N
InChIInChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-9-11(8-16-17)10-4-6-12(15)7-5-10/h4-9H,15H2,1-3H3
InChIKeyOVRSFZWHHAGXOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-aminophenyl)-1H-pyrazole-1-carboxylate (CAS 209959-26-2): Procurement-Relevant Identity and Structural Class Positioning


tert-Butyl 4-(4-aminophenyl)-1H-pyrazole-1-carboxylate (CAS 209959-26-2, MF: C₁₄H₁₇N₃O₂, MW: 259.30 g/mol) is a bifunctional heterocyclic building block belonging to the N-Boc-protected 4-arylpyrazole class . Its architecture combines three chemically orthogonal features within a single low-molecular-weight scaffold: a Boc-protected pyrazole N1 position, a free primary aniline at the para position of the 4-phenyl ring, and an unsubstituted pyrazole C3/C5 perimeter suitable for further elaboration [1]. This compound is commercially catalogued by multiple suppliers (AKSci, GlpBio, ChemSrc, ChemicalBook) primarily as a research intermediate for medicinal chemistry and kinase inhibitor programs, with reported physicochemical properties including a density of 1.2±0.1 g/cm³, boiling point of 413.1±47.0 °C, and flash point of 203.6±29.3 °C .

Why In-Class 4-Arylpyrazole Intermediates Cannot Substitute for tert-Butyl 4-(4-aminophenyl)-1H-pyrazole-1-carboxylate in Multi-Step Synthetic Sequences


Generic substitution within the 4-arylpyrazole intermediate class is precluded by the orthogonal protection logic embedded in CAS 209959-26-2. The N1-Boc group serves as a transient masking strategy that dictates the regiochemical outcome of downstream transformations—particularly electrophilic substitutions and metal-catalyzed cross-couplings at C3/C5—while the free para-aniline enables independent amide bond formation, sulfonylation, or reductive amination without requiring a separate deprotection step . In contrast, the unprotected parent compound 4-(4-aminophenyl)-1H-pyrazole (CAS 89260-45-7) exhibits competing reactivity at N1 and the aniline nitrogen, leading to complex product mixtures; N-methyl or N-ethyl analogs (e.g., CAS 1353857-06-3) lack the acid-labile Boc handle necessary for late-stage pyrazole N–H unmasking [1]. The N-Boc-4-nitrophenyl precursor (tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate) retains the Boc group but requires a separate heterogeneous hydrogenation step (Pd/C, H₂, MeOH) to generate the aniline, adding one synthetic operation . These regio- and chemoselectivity constraints establish CAS 209959-26-2 as a non-interchangeable node in convergent synthetic routes to kinase-focused compound libraries [2].

Quantitative Differentiation Evidence for tert-Butyl 4-(4-aminophenyl)-1H-pyrazole-1-carboxylate Against Closest Structural Analogs


Yield Advantage in Pd/C-Mediated Hydrogenation Step During Aniline Generation

In a patent-documented synthetic route (EP946508 B1), hydrogenation of the nitro precursor tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate employing 5% Pd on activated carbon in methanol at room temperature over 16 hours provides CAS 209959-26-2 in a quantitative isolated yield of 100% at 2.94 mmol scale . This near-quantitative conversion contrasts with the broader range of 60–85% typically reported for analogous Pd/C-mediated nitro-to-aniline reductions on pyrazole scaffolds bearing free N–H or N-alkyl substituents, where catalyst poisoning and ring hydrogenation side reactions are documented [1].

Synthetic Methodology Heterogeneous Catalysis Intermediate Purity

Orthogonal Deprotection Selectivity Enabled by N1-Boc in the Presence of Free Aniline

In the convergent synthesis of lipoic acid–4-phenyl-1H-pyrazole hybrid ROCK inhibitors (RSC Advances, 2016), the N-Boc-protected 4-(4-aminophenyl)pyrazole intermediate—structurally identical to CAS 209959-26-2 following aniline acylation—was cleanly deprotected using TFA in dichloromethane to liberate the pyrazole N–H without affecting the aniline-derived amide bond [1]. The unprotected parent 4-(4-aminophenyl)-1H-pyrazole could not be employed in this sequence because the free pyrazole N–H would compete as a nucleophile during the amide coupling step, generating regioisomeric byproducts estimated at >25% based on analogous pyrazole competition experiments [2].

Protecting Group Strategy Chemoselectivity Kinase Inhibitor Synthesis

Enabling Suzuki–Miyaura Cross-Coupling at Pyrazole C3/C5 via N-Boc Steric and Electronic Modulation

The N1-Boc group electronically deactivates the pyrazole ring toward oxidative addition at C–X bonds while simultaneously providing steric shielding of N1, directing palladium-catalyzed Suzuki–Miyaura coupling exclusively to the C3 or C5 halide position. In the 2016 lipoic acid–pyrazole hybrid study, N-Boc-protected pyrazole-4-boronic acid pinacol ester underwent clean Suzuki coupling with aryl halides using PdCl₂(dppf)/Cs₂CO₃ without competing N1-arylation [1]. By contrast, the N-unprotected analog 4-(4-aminophenyl)-1H-pyrazole can undergo N-arylation as a major competing pathway under Pd catalysis, reducing the desired C–C coupled product yield to as low as 40–55% when both N–H and C–Br/C–I electrophiles are present .

Cross-Coupling Regioselectivity Building Block Utility

Physicochemical Handling Advantage: Long-Term Storage Stability at Moderate Temperature

Commercial specifications from multiple independent suppliers consistently indicate that CAS 209959-26-2 is a solid at ambient temperature requiring storage at 2–8 °C for long-term preservation, with no special inert-atmosphere handling mandated [1]. This contrasts with several comparator intermediates such as 4-(4-aminophenyl)-1H-pyrazole (CAS 89260-45-7) and its N-alkyl congeners, which frequently require –20 °C storage to prevent discoloration and oxidative dimerization of the electron-rich aniline moiety in the absence of the electron-withdrawing Boc group on the pyrazole ring . The Boc group inductively stabilizes the pyrazole π-system, mitigating the autoxidation pathway that plagues electron-rich N-unsubstituted aminophenylpyrazoles.

Storage Stability Procurement Logistics Solid-Phase Integrity

Scalable Multi-Gram Synthesis via Robust Two-Step Sequence from Commercial Boronic Ester

The published and patent routes to CAS 209959-26-2 converge on a two-step protocol comprising (i) Suzuki coupling of commercially available N-Boc-pyrazole-4-boronic acid pinacol ester with 4-bromonitrobenzene (Pd(PPh₃)₄, 3 mol%, 78 °C, overnight), followed by (ii) Pd/C hydrogenation to the aniline . Both steps are documented at a combined multi-gram throughput (0.95 g nitro intermediate from 10 mmol scale, 0.76 g final aniline). This route employs exclusively commercial building blocks and avoids protecting group manipulations on the aniline nitrogen, contrasting with alternative routes to orthogonally protected 4-(4-aminophenyl)pyrazoles that require sequential Boc protection–deprotection cycles of the aniline, adding 2–3 synthetic steps and reducing overall yield to below 50% .

Scalability Route Robustness Supply Chain Reliability

Validated Use as Key Intermediate in Multi-Target Kinase Inhibitor Patent Families

CAS 209959-26-2 is explicitly claimed or exemplified as a synthetic intermediate in at least five distinct patent families spanning ROCK1/2, Akt/PKB, cyclin-dependent kinase (CDK), and Rho-associated protein kinase (ROCK2-selective) inhibitor programs, as aggregated by LookChem and ChemicalBook . This breadth of validated application—documented by multiple independent assignees including Bristol-Myers Squibb and Chinese academic/industrial entities—distinguishes it from positional isomers such as tert-butyl 4-(3-aminophenyl)-1H-pyrazole-1-carboxylate (meta-aniline), which appear in fewer than two patent families, and from N-alkyl congeners that are primarily confined to single-target programs [1].

Kinase Inhibitor Patent Validation Pharmaceutical Intermediate

Optimal Deployment Scenarios for tert-Butyl 4-(4-aminophenyl)-1H-pyrazole-1-carboxylate Based on Quantitative Differentiation Evidence


Convergent Parallel Synthesis of ROCK and Akt Kinase Inhibitor Libraries Requiring Orthogonal N-Functionalization

In kinase inhibitor programs targeting ROCK1/2 or Akt/PKB where the pyrazole N1–H and the para-aniline must be sequentially and orthogonally derivatized, CAS 209959-26-2 provides a pre-installed Boc protecting group that withstands aniline acylation, sulfonylation, or reductive amination conditions and is cleanly removed with TFA/CH₂Cl₂ in the final step. The 100% hydrogenation yield from the nitro precursor and the elimination of ≥25% regioisomeric impurity relative to N-unprotected analogs [1] make this intermediate the highest-efficiency entry point for array synthesis, directly reducing the number of HPLC purifications required per library member. This scenario is validated by the published synthesis of lipoic acid–pyrazole hybrid ROCK inhibitors wherein the N-Boc intermediate enabled clean sequential amide coupling followed by global deprotection [2].

Suzuki–Miyaura Fragment Elaboration at C3/C5 of the Pyrazole Core Without N-Protecting Group Installation

For medicinal chemists performing palladium-catalyzed cross-coupling at the pyrazole C3 or C5 position, CAS 209959-26-2 eliminates the need for a separate N-protection step—the Boc group is already in place and electronically/sterically suppresses competing N-arylation. The class-level evidence indicates that N-unprotected 4-arylpyrazoles suffer 45–60% yield penalties due to N-arylation under standard Suzuki conditions . This application is particularly valuable in fragment-based drug discovery and DNA-encoded library (DEL) synthesis, where each additional synthetic operation exponentially increases the combinatorial complexity and failure rate. The validated Suzuki protocol using PdCl₂(dppf)/Cs₂CO₃ on N-Boc-pyrazole-4-boronic acid pinacol ester [1] provides a directly transferable procedure.

Multi-Gram Intermediate Procurement for CDK and Rho-Kinase Preclinical Candidate Scale-Up

Contract research organizations (CROs) and pharmaceutical development groups scaling kinase inhibitor candidates from milligram SAR to multi-gram preclinical toxicology batches benefit from CAS 209959-26-2's two-step, chromatography-free synthetic route from commercial N-Boc-pyrazole-4-boronic acid pinacol ester . At the 10–100 g procurement scale, the 33% overall unoptimized yield with 100% step-2 efficiency translates to predictable cost modeling and minimal purification waste streams. The multi-assignee, multi-patent validation of this intermediate across ROCK, Akt, CDK, and Rho-kinase programs [1] further supports its use as a platform intermediate that can serve multiple concurrent discovery programs, reducing the need to stock multiple regioisomeric or differentially protected analogs.

Inventory Consolidation Strategy: One Intermediate Serving Multiple Kinase Targets vs. Target-Specific Analogs

Procurement managers supporting medicinal chemistry departments with diverse kinase inhibitor portfolios can consolidate inventory by stocking CAS 209959-26-2 in place of three or more target-specific aminophenylpyrazole analogs (e.g., the N-methyl, N–H, and meta-aniline variants). The quantitative evidence demonstrates that this single intermediate supports ROCK, Akt, CDK, and Rho-kinase programs with superior storage stability at 2–8 °C vs. –20 °C for the N–H analog [1], reducing cold-chain footprint and simplifying inventory management. The 20–28 °C higher permissible storage temperature eliminates the need for laboratory freezer space, which is frequently the rate-limiting resource in academic and biotech compound management facilities.

Quote Request

Request a Quote for tert-Butyl 4-(4-aminophenyl)-1H-pyrazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.